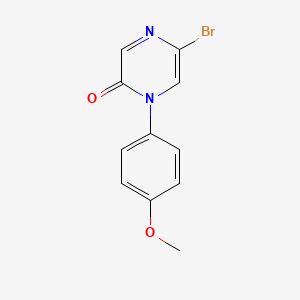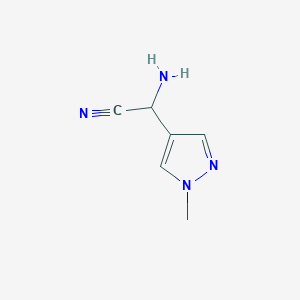
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one, also known as 4-Methoxy-5-bromopyrazinone or 4-Methoxy-5-bromo-1-pyrazinone, is a heterocyclic compound belonging to the pyrazinone family of compounds. Pyrazinones are a class of heterocyclic compounds that are widely used in medicinal chemistry, organic synthesis, and biochemistry. These compounds have been studied extensively due to their potential therapeutic applications, such as the treatment of diabetes, cancer, and other diseases. 4-Methoxy-5-bromopyrazinone has been extensively studied in recent years due to its potential as an anti-diabetic agent.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been studied extensively in recent years due to its potential therapeutic applications. It has been studied as an anti-diabetic agent and has been found to improve glucose tolerance in diabetic rats. Additionally, 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been studied as an anti-cancer agent and has been found to inhibit the growth of cancer cells in vitro. Additionally, 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been studied as an anti-inflammatory agent and has been found to reduce inflammation in animal models.
Wirkmechanismus
The exact mechanism of action of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone is not fully understood. However, it is believed to act by inhibiting the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of glucose metabolism. Additionally, 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been found to activate the enzyme AMP-activated protein kinase (AMPK), which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been found to have a variety of biochemical and physiological effects. It has been found to increase the production of insulin in diabetic rats, as well as to reduce glucose levels in the blood. Additionally, 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been found to reduce inflammation in animal models, as well as to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is non-toxic and has been found to be safe for use in animal models. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, which can limit its use in some experiments. Additionally, it has a short half-life in solution, which can limit its use in some experiments.
Zukünftige Richtungen
The potential therapeutic applications of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone are still being explored. Future research should focus on further elucidating the mechanism of action of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone, as well as exploring its potential applications in the treatment of diabetes, cancer, and other diseases. Additionally, further research should be done to explore the potential side effects of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone, as well as its pharmacokinetics and pharmacodynamics. Finally, further research should be done to explore the potential for the development of novel derivatives of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone with improved pharmacological properties.
Synthesemethoden
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone can be synthesized using a variety of methods. One method involves the reaction of 4-methoxyphenylboronic acid with sodium bromide in the presence of a base, such as sodium hydroxide. This reaction produces 4-methoxy-5-bromobenzene, which can then be reacted with hydrazine hydrate to produce 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone. Another method involves the reaction of 4-methoxyphenylboronic acid with sodium bromide in the presence of a base, such as sodium hydroxide, followed by the reaction of the resulting 4-methoxy-5-bromobenzene with hydrazine hydrate in the presence of a catalyst, such as palladium chloride.
Eigenschaften
IUPAC Name |
5-bromo-1-(4-methoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-9-4-2-8(3-5-9)14-7-10(12)13-6-11(14)15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEANTAPFACFCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2457652.png)
![5-Bromo-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2457654.png)
![Benzyl 6-(3-acetoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2457656.png)
![4-(4-fluorophenyl)-1-methyl-6-(2-piperidin-1-ylethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2457657.png)
![2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2457658.png)


![5-(4-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2457662.png)
![2-ethyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2457665.png)


![N-(4-ethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2457670.png)
